molecular formula C15H21NO3 B12654397 N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide CAS No. 94030-77-0

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide

Katalognummer: B12654397
CAS-Nummer: 94030-77-0
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: YLBAPXILOGJWPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.333 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide typically involves the reaction of 3-acetyl-4-hydroxybenzoic acid with heptan-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide is unique due to its specific structural features, such as the presence of both an acetyl group and a heptanamide chain. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

94030-77-0

Molekularformel

C15H21NO3

Molekulargewicht

263.33 g/mol

IUPAC-Name

N-(3-acetyl-4-hydroxyphenyl)heptanamide

InChI

InChI=1S/C15H21NO3/c1-3-4-5-6-7-15(19)16-12-8-9-14(18)13(10-12)11(2)17/h8-10,18H,3-7H2,1-2H3,(H,16,19)

InChI-Schlüssel

YLBAPXILOGJWPD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.